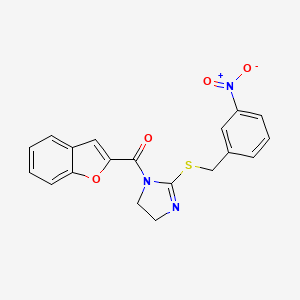
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is involved in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .
Synthesis Analysis
The synthesis involves the use of strategically designed arylbenzothiazolylether diazonium salts as dual-function reagents . A vast array of alkenes are proven to be suitable substrates .Chemical Reactions Analysis
The compound is involved in a photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and crystal structure of similar compounds have been extensively studied. For instance, research has detailed the crystal structure, synthesis, and biological activity of ether and ester trans-ferulic acid derivatives, including compounds with benzyloxy and methoxyphenyl groups, through spectroscopic and X-ray diffraction studies. These compounds have shown scavenging free-radical and antioxidant activity, with some exhibiting cytotoxic effects upon certain cell lines, indicating their potential in medical applications (Obregón-Mendoza et al., 2018).
Biological Activity
The investigation into the biological activities of these compounds has revealed their potential as cellular antiproliferative agents. A series of new cellular antiproliferative agents was identified during a screening for compounds acting against Mycobacterium tuberculosis, showcasing the potential therapeutic applications of these molecules. The most cytotoxic molecules in this series were evaluated against a panel of human cell lines derived from hematological and solid human tumors, indicating their relevance in cancer research (Carta et al., 2011).
Potential in Polymer Science
Research into the synthesis of precursors for new tannin-like polymers with potential biological effects involves the preparation of acrylate-based polymers from monomers including benzyloxy and methoxyphenyl groups. This work underscores the importance of these compounds in developing new materials with potential applications in biotechnology and materials science (Yuan et al., 1992).
Photophysical Properties
The optical characteristics, redox properties, and thermogravimetric stability of related compounds have been studied, with findings supporting their potential application in materials science, particularly in the development of new materials with specific optical properties (Bhanvadia et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2S/c1-3-20-9-12-23(13-10-20)25-19-33-28(30-25)24(17-29)15-22-11-14-26(27(16-22)31-2)32-18-21-7-5-4-6-8-21/h4-16,19H,3,18H2,1-2H3/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDCKWCNOBELL-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide](/img/structure/B2774931.png)
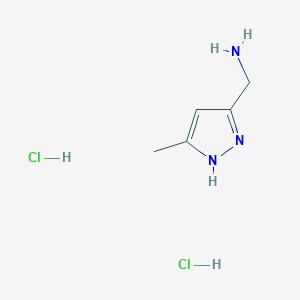
![6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2774936.png)
![3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B2774937.png)
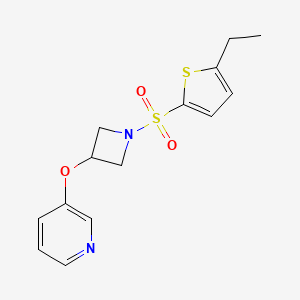

![6-(2-Ethoxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2774941.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2774945.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)
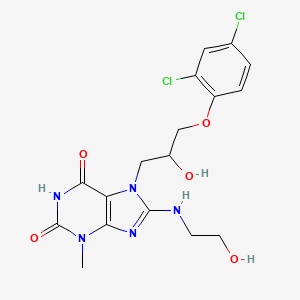
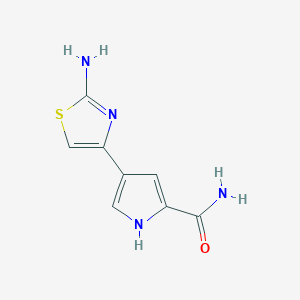
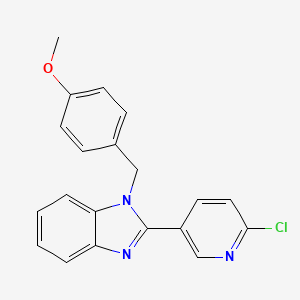
![6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2774953.png)
